4-Fluoro-3-methylphenylalanine Hydrochloride
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Overview
Description
4-Fluoro-3-methylphenylalanine Hydrochloride is a synthetic compound with the molecular formula C10H12FNO2•HCl and a molecular weight of 233.67 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a fluorine atom and a methyl group on the benzene ring . This compound is used as a versatile reactant in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylphenylalanine Hydrochloride is synthesized from 4-Fluoro-3-methylbenzaldehyde . The synthetic route involves the following steps:
Formation of Schiff Base: 4-Fluoro-3-methylbenzaldehyde reacts with an amine to form a Schiff base.
Reduction: The Schiff base is reduced to form the corresponding amine.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylphenylalanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methylphenylalanine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenylalanine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of the fluorine atom and methyl group on the benzene ring enhances its binding affinity to the target enzymes, leading to altered biochemical pathways .
Comparison with Similar Compounds
4-Fluorophenylalanine: Similar structure but lacks the methyl group.
3-Methylphenylalanine: Similar structure but lacks the fluorine atom.
Phenylalanine: The parent compound without any substitutions.
Uniqueness: 4-Fluoro-3-methylphenylalanine Hydrochloride is unique due to the presence of both the fluorine atom and the methyl group on the benzene ring. This dual substitution enhances its chemical reactivity and binding affinity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C10H13ClFNO2 |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |
InChI Key |
DLBWFICBUDAUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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